![molecular formula C22H24N2OS B2511004 2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 681276-57-3](/img/structure/B2511004.png)
2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone
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Description
The compound "2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone" is a complex organic molecule that appears to be related to various research areas, including crystallography, synthetic organic chemistry, and medicinal chemistry. Although none of the provided papers directly discuss this compound, they do provide insights into similar structures and related chemical reactions that can be used to infer potential properties and synthetic routes for the compound .
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions that can include cyclization, condensation, and functional group transformations. For example, the synthesis of pyridine derivatives as mentioned in paper and involves a three-component condensation reaction, which could be analogous to the synthesis of the indole and pyrrolidine components in the target compound. Similarly, the cyclization reactions described in paper for the synthesis of thiazolyl pyrrolidine derivatives might provide insights into the potential cyclization steps needed for the target compound's synthesis.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their reactivity and interaction with biological targets. X-ray crystallography, as discussed in papers , , and , is a powerful technique to determine the precise three-dimensional arrangement of atoms within a crystal. The target compound's indole and pyrrolidine moieties suggest a complex three-dimensional structure that could be analyzed using similar techniques to those described in these papers.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and overall molecular structure. The target compound contains several functional groups, such as a thioether and a ketone, which could undergo various chemical reactions. For instance, the thioether group might participate in nucleophilic substitution reactions, as seen in the reaction of benzothiophene derivatives in paper . The ketone functionality could be involved in condensation reactions or serve as a reactive site for nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, including its melting point, solubility, and stability, are determined by its molecular structure. The presence of an indole core in the target compound suggests it might exhibit aromatic properties and potential interactions with biological molecules. The pyrrolidine ring could contribute to the compound's solubility and conformational flexibility. Theoretical studies, such as those using Density Functional Theory (DFT) as in paper , could predict these properties before experimental verification.
Scientific Research Applications
Antimicrobial and Cytotoxic Properties
Schiff bases and their metal complexes, including compounds structurally similar to 2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone, have been explored for their antimicrobial and cytotoxic activities. A study found that certain metal complexes exhibit significant antibacterial and cytotoxic properties, suggesting potential applications in medical treatments and drug development (Hussain et al., 2019).
Antiviral Activity
Heterocyclic compounds derived from ethanones, resembling the structure of 2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone, have been studied for their antiviral properties. One such study focused on the synthesis and reactions of certain compounds, resulting in the development of novel heterocyclic compounds with evaluated cytotoxicity and antiviral activity against HSV1 and HAV-MBB (Attaby et al., 2006).
Anticancer Activity
The synthesis of certain compounds, such as piperazine-2,6-dione derivatives, involves structures akin to 2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone. These synthesized compounds were evaluated for their anticancer activity, showing promise against various cancer cell lines, suggesting potential applications in cancer treatment and drug discovery (Kumar et al., 2013).
Antioxidant Properties
Compounds structurally related to 2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone have been synthesized and assessed for their antioxidant activity. In one study, derivatives of 2-pyrrolidinones exhibited significant antioxidant properties, indicating potential applications in the development of therapeutic agents for diseases associated with oxidative stress (Nguyen et al., 2022).
properties
IUPAC Name |
2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2OS/c1-17-8-10-18(11-9-17)14-24-15-21(19-6-2-3-7-20(19)24)26-16-22(25)23-12-4-5-13-23/h2-3,6-11,15H,4-5,12-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWHBWAPSVYABA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone |
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